5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid
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Overview
Description
5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid is a synthetic derivative of 5-aminosalicylic acid. This compound has been studied for its potential anti-inflammatory properties and is being evaluated for its pharmacokinetic profiles and tissue distribution .
Preparation Methods
The synthesis of 5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid involves several steps. One common method includes the reaction of 5-aminosalicylic acid with 4-carboxybutanoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with morpholine to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: The compound is evaluated for its potential anti-inflammatory properties and its effects on various biological pathways.
Medicine: Research is ongoing to determine its efficacy in treating inflammatory diseases such as ulcerative colitis and Crohn’s disease.
Mechanism of Action
The mechanism of action of 5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of enzymes involved in the inflammatory response . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the NF-κB pathway and COX-2 inhibition.
Comparison with Similar Compounds
5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid is unique compared to other similar compounds due to its specific chemical structure and pharmacokinetic properties. Similar compounds include:
5-aminosalicylic acid: The parent compound from which this compound is derived.
Sulfasalazine: Another anti-inflammatory drug used to treat inflammatory bowel diseases.
Properties
IUPAC Name |
5-(4-carboxybutanoylamino)-2-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c19-14(2-1-3-15(20)21)17-11-4-5-13(12(10-11)16(22)23)18-6-8-24-9-7-18/h4-5,10H,1-3,6-9H2,(H,17,19)(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRSOKSWZMFJJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CCCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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